molecular formula C8H11FN2S B2971430 N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine CAS No. 2197807-27-3

N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine

Cat. No. B2971430
CAS RN: 2197807-27-3
M. Wt: 186.25
InChI Key: LETVUIGJZVFTDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research has highlighted the potential of fluoro-substituted thiazole compounds in the development of antimicrobial and anticancer agents. A study by Kumbhare et al. (2014) synthesized novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, demonstrating antimicrobial and cytotoxic activities against human cancer cell lines, indicating the broad therapeutic potential of fluoro-substituted thiazoles (Kumbhare et al., 2014).

Anthelmintic Activity

Another aspect of scientific research on fluoro-substituted thiazoles focuses on their anthelmintic (anti-parasitic) properties. Javali et al. (2010) synthesized various fluoro-substituted benzothiazole derivatives, demonstrating their significant antibacterial activity, suggesting potential applications in combating parasitic infections (Javali et al., 2010).

Antitumor Properties

Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting the strategic incorporation of fluorine atoms to thwart metabolic inactivation. These compounds exhibited selective, potent antitumor properties, showcasing the relevance of fluoro-substituted thiazoles in cancer therapy (Bradshaw et al., 2002).

Catalytic Applications

Yang et al. (2015) developed a fluoro-functionalized polymeric N-heterocyclic carbene-Zn complex, demonstrating enhanced catalytic activity in the formylation and methylation of amines using CO2. This research opens up new avenues for utilizing fluoro-substituted thiazoles in catalysis, particularly in sustainable chemical processes (Yang et al., 2015).

Antibacterial Activity

Uwabagira et al. (2018) reported on the synthesis and antibacterial evaluation of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrating its effectiveness against specific bacterial strains. This research underscores the potential of fluoro-substituted thiazoles in developing new antibacterial agents (Uwabagira et al., 2018).

Mechanism of Action

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has biological activity, it might be studied further for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it might be studied in the context of synthetic chemistry or materials science .

properties

IUPAC Name

N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2S/c9-6-2-1-3-7(6)11-8-10-4-5-12-8/h4-7H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETVUIGJZVFTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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